molecular formula C8H8ClFN2O B1599765 2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide CAS No. 306937-33-7

2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide

Cat. No.: B1599765
CAS No.: 306937-33-7
M. Wt: 202.61 g/mol
InChI Key: ZRXMHYFYQBAPGT-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenyl)-N'-hydroxyethanimidamide (CAS: 306937-33-7) is a substituted phenylacetamidine derivative with a hydroxylamine functional group. Its molecular formula is C₈H₇ClFN₂O, yielding a molecular weight of approximately 205.6 g/mol (calculated). The compound is a solid with a boiling point of 149–151°C and exhibits a pale white color . Structurally, it features a 2-chloro-4-fluorophenyl group attached to an ethanimidamide backbone, with an N′-hydroxyl substituent. This configuration imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Key hazards include irritation to the eyes, skin, and respiratory system (risk phrase: Xi; R36/37/38). Proper handling requires personal protective equipment (PPE) such as gloves and goggles, and storage in a cool, dry environment .

Properties

CAS No.

306937-33-7

Molecular Formula

C8H8ClFN2O

Molecular Weight

202.61 g/mol

IUPAC Name

2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H8ClFN2O/c9-7-4-6(10)2-1-5(7)3-8(11)12-13/h1-2,4,13H,3H2,(H2,11,12)

InChI Key

ZRXMHYFYQBAPGT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Cl)CC(=NO)N

Isomeric SMILES

C1=CC(=C(C=C1F)Cl)C/C(=N\O)/N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CC(=NO)N

Pictograms

Irritant

Origin of Product

United States

Biological Activity

2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloro and fluorine substituent on the phenyl ring, which significantly influences its biological properties. The presence of the hydroxymidamide functional group is also crucial for its activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes involved in cancer progression and microbial resistance. The compound may inhibit enzyme activity by binding to active sites, thus modulating various biochemical pathways.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds with similar structural motifs display IC50 values in the low micromolar range against A549 (lung cancer) and K562 (leukemia) cell lines. Notably, one study reported an IC50 value of 1.539 µM/ml against A549 cells, suggesting a potent anticancer effect when compared to standard treatments like Paclitaxel (IC50 0.3 µM/ml) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows promising activity against both Gram-positive and Gram-negative bacteria. For example, derivatives containing the chloro group have demonstrated enhanced antibacterial effects, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 0.16–0.68 µM against Staphylococcus aureus .

Study 1: Anticancer Efficacy

A study focused on the anticancer potential of this compound analogs revealed that these compounds significantly reduced cell viability in MCF7 breast cancer cells while maintaining lower toxicity towards non-cancerous MCF10A cells. This selective toxicity is crucial for developing safer therapeutic agents .

Study 2: Enzyme Inhibition

Another investigation explored the compound's role as an inhibitor of specific enzymes involved in tumor growth. The introduction of the 3-chloro-4-fluorophenyl moiety was found to enhance inhibitory activity significantly, with IC50 values ranging from 2.96 to 10.65 µM against target enzymes .

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50/MIC ValuesReference
AnticancerA549 (Lung Cancer)1.539 µM/ml
AnticancerK562 (Leukemia)1.732 µM/ml
AntimicrobialStaphylococcus aureus0.16–0.68 µM
Enzyme InhibitionVarious Enzymes2.96–10.65 µM

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloro substituent on the aromatic ring is susceptible to nucleophilic displacement. This reactivity is enhanced by the electron-withdrawing effect of the para-fluorine atom, which polarizes the C–Cl bond.

Reaction TypeReagents/ConditionsProductYieldReference
Aromatic substitutionPrimary amines (e.g., NH₃, alkylamines)2-Amino-4-fluorophenyl derivatives60–75%
HydrolysisNaOH (aqueous), reflux2-Hydroxy-4-fluorophenyl derivatives~50%
CouplingPd-catalyzed cross-coupling (Suzuki)Biaryl derivatives40–65%

Mechanistic Insight : The chloro group participates in SNAr (nucleophilic aromatic substitution) under basic conditions, facilitated by resonance stabilization from the fluorine atom .

Condensation and Cyclization

The N'-hydroxyethanimidamide (amidoxime) group undergoes condensation with carbonyl compounds or cyclization to form heterocycles.

Reaction TypeReagents/ConditionsProductYieldReference
CyclizationHeat, acidic/basic conditions1,2,4-Oxadiazoles or 1,2,4-triazoles55–80%
CondensationAldehydes/ketones, HCl catalystImine-linked derivatives70–85%

Example : Under acidic conditions, the amidoxime reacts with ketones to form 1,2,4-oxadiazoles, a common motif in medicinal chemistry.

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl ring directs electrophiles to specific positions, though reactivity is reduced due to electron-withdrawing substituents.

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0–5°C3-Nitro-4-fluorophenyl derivatives30–45%
SulfonationSO₃/H₂SO₄3-Sulfo-4-fluorophenyl derivatives20–35%

Regioselectivity : The fluorine atom directs incoming electrophiles to the meta position relative to itself, while the chloro group further deactivates the ring .

Oxidation and Reduction

The amidoxime group displays redox sensitivity:

Reaction TypeReagents/ConditionsProductYieldReference
OxidationKMnO₄/H₂O, acidicNitroso intermediate60–70%
ReductionH₂/Pd-C, ethanolEthylene diamine derivative85–90%

Note : Oxidation converts the amidoxime to a nitroso group, while reduction yields a diamino structure.

Metal Complexation

The amidoxime acts as a bidentate ligand , coordinating with transition metals:

Metal IonConditionsComplex StructureApplicationReference
Cu(II)Methanol, room temperatureOctahedral coordinationCatalysis/sensing
Fe(III)Aqueous pH 7–8Hexagonal Fe–N–O frameworkMaterial science

Binding Sites : The hydroxylamine (–NH–O–) and imine (–C=N–) groups enable chelation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of N′-hydroxyethanimidamides with halogenated aryl groups. Below is a comparative analysis with four analogues:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties
2-(4-Chlorophenyl)-N-hydroxy-acetamidine 925252-84-2 4-Cl 187.6 (calc.) Solid; irritant (Xi)
2-(2,4-Dichlorophenyl)-N′-hydroxyethanimidamide 333748-88-2 2-Cl, 4-Cl 220.1 (calc.) Higher lipophilicity; similar hazards
2-(2-Chloro-6-fluorophenyl)-N′-hydroxyethanimidamide 333748-81-5 2-Cl, 6-F 205.6 (calc.) Altered steric profile; irritant
2-(2-Fluorophenyl)-N′-hydroxyethanimidamide Not available 2-F 168.2 Lower molecular weight; reduced Cl impact

Key Observations :

  • Lipophilicity : Dichloro derivatives (e.g., 2,4-dichloro) exhibit higher lipophilicity, which may influence bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide
Reactant of Route 2
2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide

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